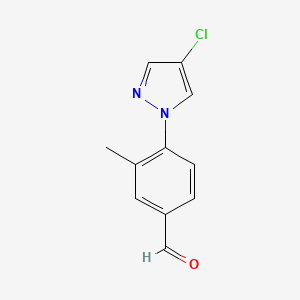

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde

説明

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde (C₁₁H₉ClN₂O; molecular weight 220.66 g/mol) is a substituted benzaldehyde derivative featuring a pyrazole ring with a chlorine substituent at the 4-position and a methyl group at the 3-position of the benzaldehyde core.

特性

分子式 |

C11H9ClN2O |

|---|---|

分子量 |

220.65 g/mol |

IUPAC名 |

4-(4-chloropyrazol-1-yl)-3-methylbenzaldehyde |

InChI |

InChI=1S/C11H9ClN2O/c1-8-4-9(7-15)2-3-11(8)14-6-10(12)5-13-14/h2-7H,1H3 |

InChIキー |

NGRIKUAYMFKSMA-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)C=O)N2C=C(C=N2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and formylation steps. One common method includes:

Cyclocondensation: Reacting hydrazine with an appropriate diketone or ketoester in the presence of a catalyst to form the pyrazole ring.

Chlorination: Introducing a chloro group to the pyrazole ring using reagents like thionyl chloride or phosphorus pentachloride.

Formylation: Adding a formyl group to the benzene ring through a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzoic acid.

Reduction: 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzyl alcohol.

Substitution: 4-(4-Amino-1H-pyrazol-1-YL)-3-methylbenzaldehyde

科学的研究の応用

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of agrochemicals and dyes

作用機序

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

類似化合物との比較

Key Observations :

- Positional Isomerism : Swapping substituent positions (e.g., Cl and methyl groups) alters steric and electronic properties. For example, 3-chloro-4-(4-methylpyrazol-1-yl)benzaldehyde exhibits distinct CCS values, suggesting differences in molecular conformation and interaction with analytical matrices.

- Functional Group Modifications : Replacing the aldehyde with an ester (as in ) enhances stability and enables crystallization but reduces electrophilic reactivity.

生物活性

4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a chloro-substituted pyrazole ring and an aldehyde functional group. This compound has been studied for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde is C_10H_8ClN_2O, with a molecular weight of approximately 208.63 g/mol. Its structure allows for various interactions with biological targets, which may lead to inhibition or modulation of specific pathways.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₈ClN₂O |

| Molecular Weight | 208.63 g/mol |

| Functional Groups | Chloro, Pyrazole, Aldehyde |

| Structural Features | Aromatic and heterocyclic components |

Antimicrobial Activity

Research indicates that 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde exhibits notable antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer activities . In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of this compound with conventional chemotherapeutic agents like doxorubicin showed a synergistic effect, enhancing the overall cytotoxicity against cancer cells .

The precise mechanism by which 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors through hydrogen bonding and π–π stacking interactions due to its structural components .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrazole derivatives, including 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde, against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups .

- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. Results showed that treatment with 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde led to increased apoptosis rates in MCF-7 cells when combined with doxorubicin .

Comparative Analysis with Similar Compounds

To further understand the biological activity of 4-(4-Chloro-1H-pyrazol-1-YL)-3-methylbenzaldehyde, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。